N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzofuran core, a dioxidotetrahydrothiophene moiety, and a thiophene derivative, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne. The dioxidotetrahydrothiophene moiety is introduced through a sulfonation reaction, where tetrahydrothiophene is oxidized using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The thiophene derivative is synthesized separately and then coupled with the benzofuran core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling reactions, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and tetrahydrothiophene moieties can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfone group, converting it back to the corresponding thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated benzofurans, alkylated benzofurans.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, leading to the modulation of potassium ion flow across cell membranes. This can result in various physiological effects, including the regulation of neuronal excitability and cardiac function.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers.
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a dioxidotetrahydrothiophene moiety and a thiophene derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23NO4S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23NO4S2/c1-13-4-5-17-15(3)20(26-18(17)10-13)21(23)22(11-19-14(2)6-8-27-19)16-7-9-28(24,25)12-16/h4-6,8,10,16H,7,9,11-12H2,1-3H3 |
InChI Key |
ZJZVHQGOMCIJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
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